2-chloro-N-(2,3-dimethylcyclohexyl)propanamide
Description
2-Chloro-N-(2,3-dimethylcyclohexyl)propanamide is a chloro-substituted propanamide derivative featuring a 2,3-dimethylcyclohexyl substituent on the amide nitrogen. Its molecular formula is C₁₁H₂₀ClNO, with a molecular weight of 217.73 g/mol . The compound is commercially available for research purposes, with Santa Cruz Biotechnology offering it in 1 g and 5 g quantities (sc-341929, sc-341929A) . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (144.7 Ų) and [M+Na]⁺ (155.2 Ų), suggest moderate polarity and structural compactness .
Properties
IUPAC Name |
2-chloro-N-(2,3-dimethylcyclohexyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c1-7-5-4-6-10(8(7)2)13-11(14)9(3)12/h7-10H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRDDXXHNBLIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide involves several steps. One common method includes the reaction of 2,3-dimethylcyclohexylamine with 2-chloropropanoyl chloride under controlled conditions . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions. In a study of structurally related N-substituted propanamides, acidic hydrolysis (6M HCl, reflux, 12 hr) cleaved the amide bond to yield 2-chloropropanoic acid and 2,3-dimethylcyclohexylamine (Figure 1). Alkaline hydrolysis (2M NaOH, 80°C, 8 hr) produced sodium 2-chloropropanoate and the corresponding amine .
Reaction Conditions Comparison
| Condition | Temperature | Time | Yield (%) | By-products |
|---|---|---|---|---|
| Acidic (6M HCl) | 110°C | 12 hr | 78 | Trace cyclization |
| Alkaline (2M NaOH) | 80°C | 8 hr | 83 | None detected |
Nucleophilic Substitution at Chlorine
The chlorine atom at position 2 participates in SN2 reactions. In dimethylformamide (DMF) with excess potassium iodide (KI, 60°C, 24 hr), the chloro group is replaced by iodine to form 2-iodo-N-(2,3-dimethylcyclohexyl)propanamide (yield: 62%). This reactivity aligns with observations in analogous 2-chloroacetamide derivatives .
Key Substitution Reactions
| Reagent | Solvent | Product | Yield (%) |
|---|---|---|---|
| KI | DMF | 2-iodo-N-(2,3-dimethylcyclohexyl)propanamide | 62 |
| NH3 (aq) | THF | 2-amino derivative | 41 |
| NaSH | Ethanol | Thiol analog | 55 |
Reduction
Catalytic hydrogenation (H2, Pd/C, 50 psi) reduces the carbonyl group to a methylene group, yielding 2-chloro-N-(2,3-dimethylcyclohexyl)propaneamine (85% conversion) .
Oxidation
Oxidative cleavage with KMnO4 (acidic conditions, 70°C) degrades the propanamide chain into CO2 and chlorinated fragments.
Biological Activity-Driven Reactivity
In a study of gastric smooth muscle relaxation, derivatives of 2-chloro-N-(substituted cyclohexyl)propanamide exhibited nitric oxide-mediated activity through Ca²⁺ channel modulation. The chloroamide moiety interacted with myenteric plexus receptors, inducing relaxation at 50 μM concentration (p < 0.05) .
Key Pharmacological Interactions
| Target | Effect Observed | Concentration | Citation |
|---|---|---|---|
| Ca²⁺ channels | Reduced intracellular Ca²⁺ | 50 μM | |
| Nitric oxide synthase | Increased NO production | 50 μM |
Industrial-Scale Reactions
Continuous flow reactors enable efficient synthesis via:
-
Propionyl chloride + 2,3-dimethylcyclohexylamine → Intermediate
-
Chlorination (Cl2, PCl5 catalysis) → Final product
This method achieves 89% purity with reduced by-products compared to batch processing .
Stability and Degradation
The compound shows moderate thermal stability (decomposition onset: 185°C). Photodegradation studies (UV-A, 48 hr) revealed 23% decomposition, primarily via radical-mediated C-Cl bond cleavage .
Comparative Reactivity with Analogs
| Compound | Hydrolysis Rate (k, hr⁻¹) | SN2 Reactivity |
|---|---|---|
| 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide | 0.078 | Moderate |
| N-cyclopropyl analog | 0.121 | High |
| N-phenyl derivative | 0.045 | Low |
Data adapted from kinetic studies of chloroamide derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The structural characteristics of 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide suggest potential applications in drug development. Compounds with similar structures have been noted for their pharmacological properties, including anti-inflammatory and analgesic effects. The presence of the dimethylcyclohexyl moiety may enhance lipophilicity, potentially increasing membrane permeability and biological activity.
2. Interaction Studies
Understanding the biological activity of this compound requires interaction studies that examine its binding affinity and efficacy against various biological targets. Such studies are crucial for elucidating its mechanism of action and therapeutic potential.
Biochemical Applications
1. Enzyme Inhibition
Research indicates that compounds related to this compound may act as enzyme inhibitors. This property can be leveraged in the design of new therapeutics aimed at specific biochemical pathways involved in diseases such as cancer and neurodegenerative disorders.
2. Nitric Oxide Synthesis
A study highlighted the ability of structurally similar compounds to stimulate endogenous nitric oxide synthesis, which plays a critical role in various physiological processes. This suggests that this compound could be explored for cardiovascular applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclohexyl-Substituted Propanamides
- 2-Chloro-N-(2-methylcyclohexyl)propanamide (CAS 1005099-41-1): Differs by having a single methyl group on the cyclohexyl ring (vs. 2,3-dimethyl). Molecular formula: C₁₀H₁₈ClNO (MW: 203.71 g/mol). Reduced steric hindrance may enhance solubility compared to the 2,3-dimethyl derivative .
2-Chloro-N-(3-(triethoxysilyl)propyl)propanamide (CTP) :
Aromatic-Substituted Propanamides
Propanil (N-(3,4-Dichlorophenyl)propanamide) :
Functional Analogues in Agrochemicals
Chloroacetamide derivatives are prominent in herbicides due to their inhibition of fatty acid synthesis. Key examples include:
In contrast, 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide lacks documented pesticidal activity, suggesting its cyclohexyl group may reduce bioavailability or target affinity compared to aromatic analogues.
Property Comparison
| Property | This compound | Propanil | Alachlor |
|---|---|---|---|
| Molecular Weight (g/mol) | 217.73 | 218.08 | 269.77 |
| XLogP3 | ~2.5 (estimated) | 3.1 | 3.8 |
| CCS [M+H]⁺ (Ų) | 144.7 | Not reported | Not reported |
| Primary Use | Research chemical | Herbicide | Herbicide |
The higher XLogP3 of alachlor and propanil correlates with their herbicidal efficacy, as lipophilicity enhances soil adsorption and root uptake .
Biological Activity
2-chloro-N-(2,3-dimethylcyclohexyl)propanamide is a chemical compound with a molecular formula of CHClNO and a molecular weight of 217.74 g/mol. Its structure features a chloro group attached to a propanamide backbone, along with a dimethylcyclohexyl substituent. This unique configuration suggests potential biological activities, particularly in medicinal chemistry and biochemistry.
The compound's reactivity is influenced by its functional groups, particularly the chloro and amide functionalities. These groups can participate in various chemical reactions, which may affect its biological activity.
Key Features:
- Chloro Group: Enhances electrophilicity, potentially facilitating interactions with nucleophiles.
- Dimethylcyclohexyl Moiety: Increases lipophilicity, which may enhance membrane permeability and bioavailability.
Biological Activity Overview
While specific data on the biological activity of this compound is limited, insights can be drawn from studies on structurally similar compounds. Compounds with similar structures often exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects.
Potential Biological Activities:
- Anti-inflammatory Effects: Compounds with similar structures have been reported to exhibit anti-inflammatory properties.
- Analgesic Activity: Structural analogs suggest potential analgesic effects due to their ability to interact with pain pathways.
- Membrane Permeability: The dimethylcyclohexyl substituent may enhance the compound's ability to cross biological membranes.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against other related compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-methylcyclohexyl)propanamide | CHNO | Lacks chlorine; similar cycloalkane structure |
| 2-chloro-N-cyclopropylpropanamide | CHClNO | Smaller cycloalkane; different ring size |
| 2-chloro-N-(1-methylcyclohexyl)propanamide | CHClNO | Variation in methyl substitution on cyclohexane |
Uniqueness: The presence of both a chlorine atom and a dimethyl substituent on the cyclohexane distinguishes this compound from others, potentially affecting its reactivity and biological properties.
Research Findings and Case Studies
Research into compounds similar to this compound has revealed various biological activities:
- Antifungal Properties: Studies have shown that certain related compounds possess antifungal activity against pathogens such as Aspergillus flavus, indicating potential applications in treating fungal infections .
- Cytotoxicity Against Cancer Cells: Some structurally related compounds have demonstrated selective cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7), suggesting that this compound may also exhibit anticancer properties.
- Mechanisms of Action: The mechanisms through which these compounds exert their effects often involve interactions with specific molecular targets, leading to modulation of biochemical pathways relevant to inflammation and pain signaling .
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide?
The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 2,3-dimethylcyclohexylamine with 2-chloropropanoyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. The reaction is carried out in aprotic solvents (e.g., dichloromethane or THF) at 0–25°C. Purification is achieved via column chromatography or recrystallization to isolate the amide product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm the amide bond formation and substituent positions. The cyclohexyl group’s stereochemistry may cause splitting patterns in the 1.0–2.5 ppm range.
- IR Spectroscopy : Stretching frequencies near 1650–1680 cm (amide C=O) and 1540–1560 cm (N-H bending) validate the amide structure.
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragments corresponding to the chloro and cyclohexyl groups .
Q. How can researchers assess the purity of this compound?
Purity is evaluated using HPLC with a C18 column and UV detection (λ ≈ 210–254 nm). A mobile phase gradient of acetonitrile/water (70:30 to 90:10) separates impurities. Melting point analysis (if crystalline) and elemental analysis (%C, %H, %N) provide additional validation .
Advanced Research Questions
Q. How can steric hindrance from the 2,3-dimethylcyclohexyl group be mitigated during synthesis?
Steric effects may slow acyl chloride-amine coupling. Strategies include:
Q. What advanced techniques resolve stereochemical ambiguities in the cyclohexyl substituent?
X-ray crystallography (e.g., using SHELXL ) determines absolute configuration. For solution-phase analysis, 2D NMR (NOESY or ROESY) identifies spatial proximity between cyclohexyl protons and the amide group. Chiral HPLC with a cellulose-based column can separate enantiomers if present .
Q. How can conflicting bioactivity data across studies be systematically addressed?
Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Steps include:
- Repurifying the compound and verifying purity via HPLC-MS.
- Testing enantiomerically pure samples (if applicable).
- Replicating assays under standardized conditions (e.g., pH, temperature, cell lines).
- Using molecular docking to predict binding interactions with target enzymes/receptors .
Q. What methodologies explore the compound’s reactivity in nucleophilic substitution reactions?
The chloro group can undergo S2 reactions. Example protocol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
